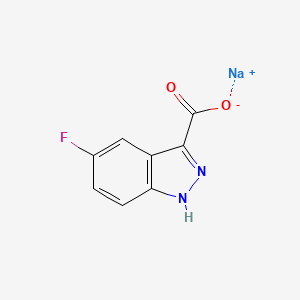

5-fluoro-1H-indazole-3-carboxylate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 5-fluoro-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Applications De Recherche Scientifique

Sodium 5-fluoro-1H-indazole-3-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

Sodium 5-fluoro-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound. Indazole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indazole derivatives are known to interact with various cellular targets, leading to changes in cell function .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The compound’s information and documentation, including nmr, hplc, lc-ms, uplc, are available .

Result of Action

Indazole derivatives are known to have diverse biological activities and have shown potential for newer therapeutic possibilities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-fluoro-1H-indazole-3-carboxylate typically involves the reaction of 5-fluoroindazole with sodium hydroxide and carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 5-fluoroindazole

Reagents: Sodium hydroxide (NaOH), Carbon dioxide (CO2)

Reaction Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the carboxylate group.

Industrial Production Methods

In an industrial setting, the production of Sodium 5-fluoro-1H-indazole-3-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 5-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-fluoroindazole: A precursor in the synthesis of Sodium 5-fluoro-1H-indazole-3-carboxylate.

Indazole-3-carboxylate: A structurally related compound with similar chemical properties.

Uniqueness

Sodium 5-fluoro-1H-indazole-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable molecule for various applications.

Activité Biologique

Sodium 5-fluoro-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Sodium 5-fluoro-1H-indazole-3-carboxylate is derived from the indazole scaffold, which is known for its versatility in medicinal chemistry. The presence of the fluorine atom at the 5-position enhances its biological activity by influencing electronic properties and steric effects, which can improve binding affinity to target proteins.

The biological activity of sodium 5-fluoro-1H-indazole-3-carboxylate can be attributed to several mechanisms:

- Inhibition of Kinases : This compound has shown promising results as an inhibitor of various kinases, including PAK1 (p21-activated kinase) and FGFR (fibroblast growth factor receptor). For example, one study reported an IC50 value of 9.8 nM for PAK1 inhibition, indicating high potency .

- Antiproliferative Effects : Sodium 5-fluoro-1H-indazole-3-carboxylate has demonstrated significant antiproliferative activity against several cancer cell lines. In vitro studies indicated that it effectively suppressed the migration and invasion of MDA-MB-231 breast cancer cells by downregulating Snail expression without affecting tumor growth .

Structure-Activity Relationships (SAR)

The SAR studies have revealed critical insights into how modifications to the indazole core affect biological potency:

| Modification | IC50 (nM) | Biological Activity |

|---|---|---|

| Unmodified Indazole | 50 – 100 | Moderate inhibition of kinases |

| 5-Fluoro substitution | 9.8 | High PAK1 selectivity |

| Additional hydrophobic groups | Varies | Enhanced binding affinity |

These findings suggest that strategic modifications can significantly enhance the compound's efficacy against specific targets.

Case Studies and Research Findings

Several studies have explored the biological activity of sodium 5-fluoro-1H-indazole-3-carboxylate:

- Inhibition of FGFR : A study highlighted that derivatives with substitutions at specific positions exhibited potent FGFR inhibitory activity with IC50 values as low as 2.0 nM. These results underscore the potential for developing targeted therapies for cancers driven by aberrant FGFR signaling .

- Antitumor Activity : In vivo studies demonstrated that sodium 5-fluoro-1H-indazole-3-carboxylate compounds showed significant antitumor effects in mouse models, with tumor growth inhibition rates exceeding 66% in certain cases .

- Metabolic Stability : Research on metabolic profiles indicated that sodium 5-fluoro-1H-indazole-3-carboxylate exhibits favorable metabolic stability, which is crucial for its therapeutic application .

Propriétés

IUPAC Name |

sodium;5-fluoro-1H-indazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2.Na/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEPRSHXHFEDJO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NN2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN2NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.